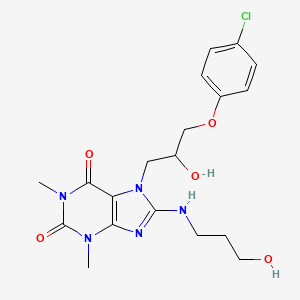
2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)propanamide is a synthetic compound that belongs to the family of amides. It is commonly known as 'CMPD-1' and is extensively used in scientific research for its unique properties.
Aplicaciones Científicas De Investigación
Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase
Compounds such as Tepoxalin, which shares a similar molecular structure, have been explored for their dual inhibitory action on cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition is significant for developing anti-inflammatory agents with a potentially lower risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Knight et al., 1996).
Fungicidal Activity and Controlled Release Formulations
Another application is seen in the development of fungicidal activities and controlled release formulations. For example, compounds with oil-soluble characteristics similar to the given molecule have been used to create microcapsules for agricultural applications, demonstrating potential as biological pesticides, growth regulators, and fertilizers. These formulations aim to improve the efficiency and environmental impact of agricultural chemicals (Fuqiang Yu et al., 2021).
Herbicidal Activity
Compounds with a similar structure have been synthesized and analyzed for their herbicidal activity, indicating the potential use of such molecules in weed control. The effectiveness of these compounds against various plant species underlines the importance of chemical structure in determining herbicidal potency and specificity (Liu et al., 2008).
Antimicrobial and Antitumor Activities
Research has also been conducted on derivatives with related structures to evaluate their antimicrobial and antitumor activities. These studies are crucial for identifying new therapeutic agents against resistant strains of bacteria and cancer cells. The design, synthesis, and pharmacological characterization of these molecules contribute to the development of novel drugs with specific biological targets (Kanubhai D. Katariya et al., 2021).
Molecular Docking and Quantum Chemical Calculations
The exploration of bioactive molecules through quantum chemical calculations and molecular docking studies further exemplifies the scientific research applications of such compounds. These methods allow for the prediction of biological activity and interaction with specific proteins, aiding in the design of more effective and selective drugs (A. Viji et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-12-11-15(23-20-12)5-4-10-19-16(21)17(2,3)22-14-8-6-13(18)7-9-14/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDZOWLXIOTILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

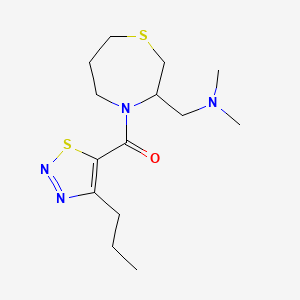
![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)
![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)
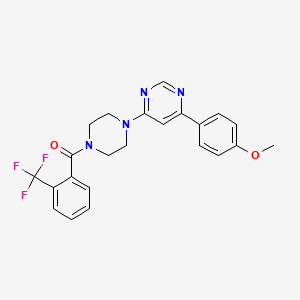
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2730225.png)

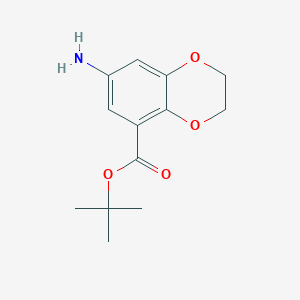
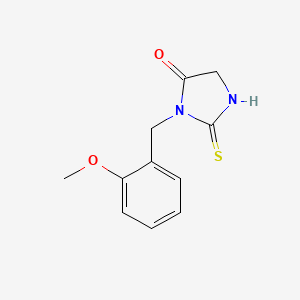
![N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2730232.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)
![2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2730237.png)
